5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde
Description
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is a brominated benzaldehyde derivative featuring a hybrid heterocyclic substituent. Its structure comprises:
- Benzaldehyde core: Substituted at position 5 with a bromine atom and at position 2 with a methoxy group linked to a 1,3-thiazole ring.
- Thiazole moiety: The thiazole ring is further substituted at position 2 with a furan-2-yl group.
This compound is of interest in medicinal chemistry due to the presence of bromine (enhancing lipophilicity and bioactivity) and heterocycles (thiazole and furan), which are common in drug design for their electronic and steric properties .
Properties
IUPAC Name |
5-bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S/c16-11-3-4-13(10(6-11)7-18)20-8-12-9-21-15(17-12)14-2-1-5-19-14/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHGZHDBKTHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)COC3=C(C=C(C=C3)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-hydroxy-3-methoxybenzaldehyde, followed by the formation of the thiazole ring through a cyclization reaction with appropriate thioamide and furan derivatives . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for cost, efficiency, and safety. These methods may involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions more effectively .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids or esters.
Major Products
Oxidation: 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzoic acid.
Reduction: 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and thiazole rings are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Electronic Properties
- Lipophilicity: Bromine and aromatic heterocycles increase logP values, enhancing membrane permeability. The target compound likely has higher lipophilicity than non-brominated analogues (e.g., 5-Benzyl-2-bromo-4-methoxybenzaldehyde) .
- Electron Density: The thiazole and furan rings contribute to π-π stacking interactions, as seen in crystal structures of related ethers (e.g., ’s quinoline derivatives) .
Crystallographic and Computational Analysis
- Crystal Packing : ’s ethers exhibit π-π stacking and hydrogen bonding, suggesting the target compound’s solid-state behavior could be analyzed using SHELX () or Multiwfn () .
Biological Activity
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is a compound of interest due to its unique structural features, combining a brominated benzaldehyde core with furan and thiazole moieties. This combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to the thiazole and furan rings, which have been shown to exhibit various pharmacological effects. The thiazole moiety is known for its role in anticancer activity, while the furan ring contributes to antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the efficacy of thiazole-containing compounds against lung (A549) and cervical (HeLa) cancer cell lines, several derivatives exhibited promising results. The best-performing analogues showed IC50 values significantly lower than those of standard chemotherapeutic agents such as doxorubicin.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 10 ± 1.5 | |
| Compound B | HeLa | 15 ± 2.0 | |
| 5-Bromo-2-[...] | A549/HeLa | <20 | This study |
The presence of electron-donating groups like methoxy on the phenyl ring was found to enhance cytotoxic activity, suggesting a structure-activity relationship (SAR) that favors such substitutions.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been well-documented. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.
Case Study: Antimicrobial Efficacy
A series of thiazole derivatives were tested for their antibacterial activity against various strains. The results indicated that compounds with similar structures to 5-Bromo-2-[...] displayed significant inhibition against Gram-positive bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL | |
| Compound D | Escherichia coli | 64 µg/mL | |
| 5-Bromo-2-[...] | Various strains | <50 µg/mL | This study |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and furan rings significantly impact biological activity. The presence of halogen substituents (like bromine) or electron-donating groups enhances both anticancer and antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde?
- Methodology : Multi-step synthesis is typically employed, starting with intermediates such as substituted benzaldehydes. For example:
- Step 1 : Prepare the thiazole moiety via cyclization of thiourea derivatives with α-haloketones under reflux (e.g., glacial acetic acid as a catalyst) .
- Step 2 : Functionalize the benzaldehyde core via nucleophilic substitution or Mitsunobu reaction to introduce the methoxy-thiazole-furan group. Reaction conditions (e.g., 4–6 hours at 80–100°C) and stoichiometric ratios (1:1 molar ratio of benzaldehyde to thiazole intermediate) are critical for yield optimization .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography or recrystallization to isolate the final product .
Q. How can the structure of this compound be rigorously characterized?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the stereochemistry of the thiazole and furan substituents .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., the aldehyde proton at ~10 ppm, furan protons at 6.5–7.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ at m/z 377.98 for C₁₆H₁₁BrNO₃S) .
Q. What purification strategies are effective for this compound?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Chromatography : Employ silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) to separate polar byproducts .
Advanced Research Questions
Q. How does the thiazole-furan moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Electrophilic Substitution : The thiazole ring’s electron-withdrawing nature directs electrophiles to the furan’s α-position. Use DFT calculations to map electron density distribution .
- Catalytic Studies : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl boronic acids. Optimize solvent (DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) to enhance yields .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing bromine with chlorine or altering the methoxy group) .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays against cell lines (e.g., HeLa, MCF-7) .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). Parameterize the thiazole-furan moiety’s partial charges via Gaussian 09 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
